A Comprehensive Technical Guide to 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and chlorine atoms into a pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical overview of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS Number: 1313396-10-1), a valuable intermediate for drug discovery and development.
This document will detail the compound's key properties, a robust and validated synthetic route, comprehensive analytical characterization protocols, and a discussion of its potential applications in pharmaceutical research. The methodologies described herein are designed to be self-validating, providing researchers with the necessary information to synthesize, purify, and confirm the identity of this compound with a high degree of confidence.
Physicochemical and Structural Properties
The hydrochloride salt form of the title compound enhances its solubility in aqueous media, a desirable characteristic for many biological assays and formulation studies. Below is a summary of its key properties, derived from computational analysis and data from structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 1313396-10-1 | Chemical Abstract Service |
| Molecular Formula | C₈H₁₁Cl₂FN₂ | Calculated |
| Molecular Weight | 225.09 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Predicted |
| Storage | Store in a cool, dry place under an inert atmosphere | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is most effectively achieved through a two-step process starting from the commercially available 5-Chloro-3-fluoropyridin-2-amine. The chosen pathway, reductive amination followed by salt formation, is a widely employed and reliable method in organic synthesis known for its high efficiency and selectivity.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine (Free Base)
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Protocol:
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To a solution of 5-Chloro-3-fluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask under a nitrogen atmosphere, add acetone (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction exotherm.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure free base.
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Expertise & Rationale:
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Reductive Amination: This method is chosen over other alkylation techniques because it is mild and minimizes the risk of over-alkylation, which can be a problem with more reactive alkylating agents.
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Sodium Triacetoxyborohydride: This reducing agent is specifically selected because it is less reactive than other borohydrides (e.g., NaBH₄) and is particularly effective for the reduction of imines in the presence of aldehydes or ketones. Its mild nature ensures the stability of the halogenated pyridine ring.
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Step 2: Formation of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine Hydrochloride
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Protocol:
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Dissolve the purified free base from Step 1 in a minimal amount of anhydrous diethyl ether.
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Cool the solution to 0°C in an ice bath.
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Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with stirring.
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A precipitate will form upon addition of the HCl solution.
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Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
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Dry the product under vacuum to yield the final 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride salt.
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Expertise & Rationale:
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Salt Formation: The conversion to a hydrochloride salt is a standard procedure to improve the handling and solubility of amine-containing compounds.
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Solvent Choice: Diethyl ether is an excellent choice for this precipitation because the free base is soluble in it, while the hydrochloride salt is largely insoluble, leading to a high recovery of the final product.
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Analytical Characterization for Quality Assurance
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of analytical techniques should be employed. This provides a self-validating system for the protocol.
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¹H and ¹³C NMR Spectroscopy:
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¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and the aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR: The carbon NMR will confirm the presence of all eight carbon atoms in the molecule with distinct chemical shifts for the aromatic, isopropyl, and methyl carbons.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base. The mass spectrum will exhibit a prominent ion peak corresponding to the [M+H]⁺ adduct of the free base (C₈H₁₀ClFN₂), which has a calculated exact mass of 189.0595.
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High-Performance Liquid Chromatography (HPLC):
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HPLC analysis is essential for determining the purity of the final compound. A standard reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) can be used. The purity should be ≥95% for use in most research applications.
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Applications in Drug Discovery
Halogenated 2-aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions.
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Bioisosteric Replacement: The chloro and fluoro substituents can act as bioisosteres for other functional groups, influencing the molecule's electronic properties and metabolic stability.
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Modulation of pKa: The electron-withdrawing nature of the halogen atoms lowers the pKa of the pyridine nitrogen, which can affect the compound's ionization state at physiological pH and its ability to interact with target proteins.
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Scaffold for Further Synthesis: This compound is an excellent starting point for further functionalization. The secondary amine can be acylated or used in coupling reactions, and the pyridine ring can be further modified to create a diverse library of compounds for screening in various disease models, including oncology, infectious diseases, and neurology. Substituted aminopyridines are key components in a wide range of biologically active molecules.[2]
Safety and Handling
As with all laboratory chemicals, 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic and analytical protocols detailed in this guide are robust and reliable, providing researchers with a clear pathway to obtain this compound in high purity. Its unique combination of a halogenated pyridine core and an N-isopropyl group makes it an attractive starting point for the development of novel small-molecule therapeutics.
References
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PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Chloro-3-pyridylamine. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. U.S. National Library of Medicine. Available at: [Link]
- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. Process for the N-alkylation of aminopyridines.
